molecular formula C5H3ClF3N3 B1612785 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine CAS No. 1201657-24-0

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1612785
CAS RN: 1201657-24-0
M. Wt: 197.54 g/mol
InChI Key: UWPIJBRPRPTDTI-UHFFFAOYSA-N
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Description

“4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1201657-24-0. It has a molecular weight of 197.55 and its IUPAC name is 4-chloro-5-(trifluoromethyl)-2-pyrimidinylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) and the InChI key is UWPIJBRPRPTDTI-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Synthesis and Antitumor Activities

Researchers have synthesized novel derivatives of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, demonstrating potent antitumor activities. For instance, Nie Yao et al. (2014) developed two 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, showing promising antitumor effects against certain cancer cell lines (Nie Yao et al., 2014).

Synthesis of Analogues and Chemical Reactivity

Studies like those by Sukach et al. (2015) have explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are crucial in the development of new medicinal compounds (Sukach et al., 2015).

Pesticidal Activities

Research by Liu et al. (2021) focused on designing and synthesizing pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds exhibited excellent insecticidal and fungicidal activities, showcasing the chemical's potential in agricultural applications (Liu et al., 2021).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) investigated the use of derivatives of this compound as corrosion inhibitors, demonstrating significant efficiency in protecting metals, which is vital in industrial applications (Ashassi-Sorkhabi et al., 2005).

Enantioselective Synthesis

Sukach et al. (2014) explored the enantioselective synthesis of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the importance of this compound in the development of chiral molecules, which have significant implications in pharmaceutical chemistry (Sukach et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 and H318. Precautionary statements include P264, P270, P280, P301, P301, P305, P310, P312, P330, P338, and P351 .

Future Directions

Trifluoromethylpyridines, such as “4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine”, have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPIJBRPRPTDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620157
Record name 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201657-24-0
Record name 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred neat 2,4-dichloro-5-(trifluoromethyl)pyrimidine (F-1) (5.0 g, 23.04 mmol) under argon, ammonia in methanol (7N solution, 15 mL) is added dropwise and the resulting mixture is stirred at RT for 2 h. The reaction mixture is quenched with water and then extracted with ethyl acetate (200 mL×2). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash chromatography on silica gel eluting with 0-20% ethyl acetate/hexanes to afford the product, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (F-2) (1.03 g, 22.6% yield). The other regio-isomer, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine (F-3), can also be isolated.
Quantity
5 g
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15 mL
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Synthesis routes and methods II

Procedure details

Ammonia in methanol (7N solution, 15 mL) is added dropwise to the stirred neat 2,4-dichloro-5-(trifluoromethyl)pyrimidine (H-1) (5.0 g, 23.04 mmol) under argon, and the resulting mixture is stirred at RT for 2 h. The reaction mixture is quenched with water and then extracted with ethyl acetate (200 mL×2). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash chromatography on silica gel (0-20% ethyl acetate-hexanes) to afford the product, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (H-2) as a white solid. The regional-isomer, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine (H-3) can also be isolated as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 g
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reactant
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15 mL
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solvent
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Synthesis routes and methods III

Procedure details

With stirring, 1.0 g of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, Aldrich order no. 684864, is added to a methanolic ammonia solution (ca. 8 mol of ammonia in methanol) cooled to ca. 5° C., the mixture is heated to 25° C. and stirred for 2 hours at this temperature. The mixture is concentrated by evaporation and added to water. After filtering off with suction, 0.56 g of a mixture of 4-amino-2-chloro-5-trifluoromethylpyrimidine (ca. 45%) and 2-amino-4-chloro-5-trifluoromethylpyrimidine (ca. 45%) is obtained.
Quantity
1 g
Type
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Reaction Step One
Quantity
8 mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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